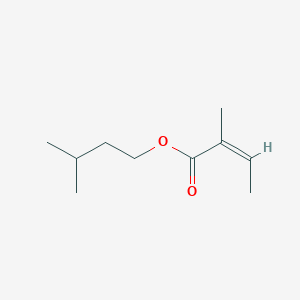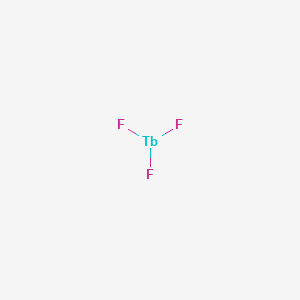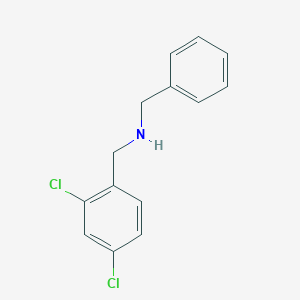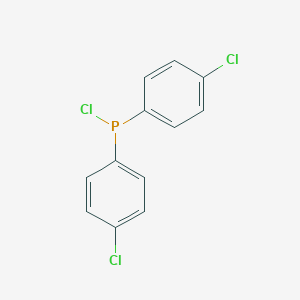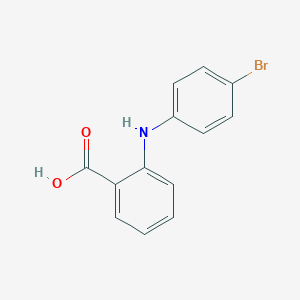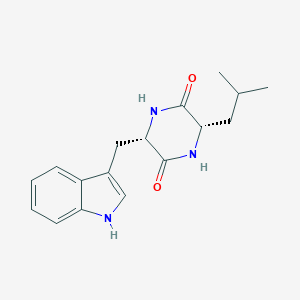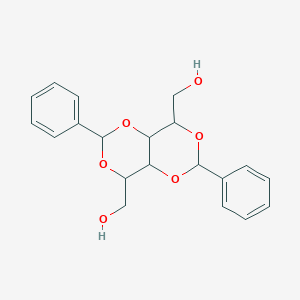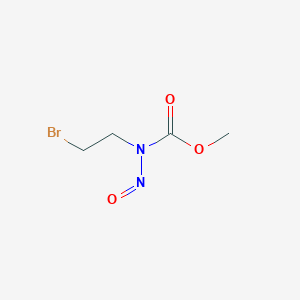
methyl N-(2-bromoethyl)-N-nitrosocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-bromoethyl)-N-nitrosocarbamate is a synthetic compound that belongs to the family of nitrosoureas. It is a potent alkylating agent that is commonly used in scientific research applications. The compound is known to have anticancer properties and is used in the treatment of various types of cancer.
Wirkmechanismus
Methyl N-(2-bromoethyl)-N-nitrosocarbamate is an alkylating agent that works by adding an alkyl group to DNA, which causes DNA damage and inhibits DNA synthesis. The compound also induces cell death by activating apoptotic pathways.
Biochemische Und Physiologische Effekte
Methyl N-(2-bromoethyl)-N-nitrosocarbamate has been shown to have both biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce DNA damage and activate apoptotic pathways in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(2-bromoethyl)-N-nitrosocarbamate has several advantages for lab experiments. It is a potent alkylating agent that is easy to synthesize and has well-established anticancer properties. However, the compound also has limitations. It is toxic and must be handled with care. It is also highly reactive and can cause DNA damage in normal cells as well as cancer cells.
Zukünftige Richtungen
There are several future directions for the use of Methyl N-(2-bromoethyl)-N-nitrosocarbamate in scientific research. One direction is the development of new cancer treatments based on the compound's anticancer properties. Another direction is the study of the compound's mechanism of action and its effects on normal cells. Additionally, the compound could be used in combination with other cancer treatments to enhance their efficacy. Finally, future research could focus on the synthesis of analogs of Methyl N-(2-bromoethyl)-N-nitrosocarbamate with improved properties and reduced toxicity.
Synthesemethoden
Methyl N-(2-bromoethyl)-N-nitrosocarbamate can be synthesized by reacting N-nitrosocarbamate with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction produces Methyl N-(2-bromoethyl)-N-nitrosocarbamate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2-bromoethyl)-N-nitrosocarbamate is widely used in scientific research for its anticancer properties. It has been shown to inhibit DNA synthesis and induce cell death in cancer cells. The compound is also used in the development of new cancer treatments and in the study of cancer biology.
Eigenschaften
CAS-Nummer |
13589-14-5 |
|---|---|
Produktname |
methyl N-(2-bromoethyl)-N-nitrosocarbamate |
Molekularformel |
C4H7BrN2O3 |
Molekulargewicht |
211.01 g/mol |
IUPAC-Name |
methyl N-(2-bromoethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7BrN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3 |
InChI-Schlüssel |
BIMUCHJYADMVTQ-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCBr)N=O |
Kanonische SMILES |
COC(=O)N(CCBr)N=O |
Synonyme |
N-(2-Bromoethyl)-N-nitrosocarbamic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



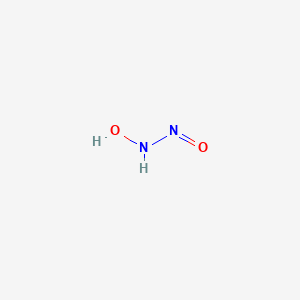
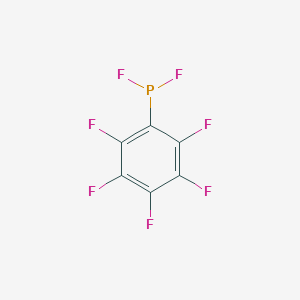

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
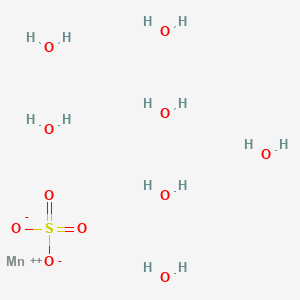
![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
